molecular formula C15H14N2O3 B5707012 N-{[(4-methoxyphenyl)amino]carbonyl}benzamide

N-{[(4-methoxyphenyl)amino]carbonyl}benzamide

Cat. No. B5707012
M. Wt: 270.28 g/mol
InChI Key: BUNZUOHUFSEILM-UHFFFAOYSA-N
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Description

N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, also known as NMBC, is a chemical compound that has been extensively studied for its potential use in scientific research. NMBC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of proteases, which are enzymes that break down proteins. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to selectively inhibit the activity of certain proteases, making it a valuable tool for the study of protease function.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of protein-protein interactions, and the induction of apoptosis (programmed cell death) in cancer cells. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is its small size, which makes it easy to use in a variety of lab experiments. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is also relatively stable and easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are many potential future directions for the study of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, including the development of new synthetic methods for its production, the identification of new protease targets for its use as a tool in protease research, and the development of new therapeutic applications for its use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide and its potential applications in a variety of research fields.

Synthesis Methods

N-{[(4-methoxyphenyl)amino]carbonyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with phosgene followed by reaction with benzoyl chloride. Other methods include the reaction of 4-methoxyaniline with benzoyl isocyanate or the reaction of 4-methoxyaniline with benzoyl chloride in the presence of triethylamine.

Scientific Research Applications

N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteases and as a tool for the study of protein-protein interactions. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been used in the study of cancer biology, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[(4-methoxyphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNZUOHUFSEILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methoxyphenyl)carbamoyl]benzamide

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